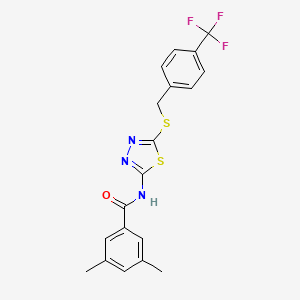

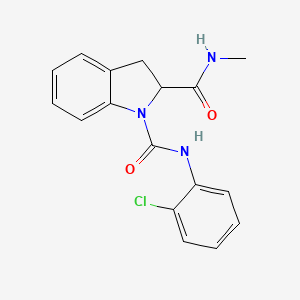

4-Isopropyloxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Oxazole derivatives, which include “4-Isopropyloxazol-2-amine”, have been synthesized for various biological activities . The synthesis of oxazolines, a related class of compounds, has been extensively studied . Oxazolines are important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .Chemical Reactions Analysis

Oxazoline derivatives, which include “this compound”, have been synthesized using various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . In addition, carbon dioxide undergoes C–N bond formation reactions with amines at the interface of droplets to form carbamic acids .Aplicaciones Científicas De Investigación

Synthesis of Quinoline-4-amines : 4-Isopropyloxazol-2-amine is used in the synthesis of various quinoline-4-amines through reductive heterocyclization processes. This synthesis involves the use of Zn0 or Fe0 dust and acetic acid, demonstrating the compound's utility in creating complex chemical structures from simpler isoxazoles (Coffman et al., 2014).

Abiotic Transformation in Environmental Studies : In environmental chemistry, this compound is involved in the abiotic transformation of the antibiotic sulfonamide drug sulfamethoxazole under denitrifying conditions. This transformation is important for understanding the behavior of pharmaceuticals in the environment (Nödler et al., 2012).

Formation of Amines and Catalysis : Research shows that this compound can be used in the reduction of nitro compounds to amines, using graphene-based catalysts. This process is significant in the synthesis of drugs, biologically active molecules, and other chemical products (Nasrollahzadeh et al., 2020).

NMR Spectral Analysis in Organic Chemistry : In the field of organic chemistry, this compound is used in NMR spectral analysis. It helps in understanding the effects of asymmetry on the 1H and 13C NMR spectra of N,O-acetals (Saba et al., 2007).

Electrophilic Nitrogen Source in Synthetic Chemistry : It also serves as an electrophilic nitrogen source in the synthesis of chiral primary amines by copper-catalyzed hydroamination. This method provides access to a broad range of chiral and linear primary amines, crucial for pharmaceutical synthesis (Guo et al., 2018).

Photocatalytic Applications : this compound is involved in photocatalytic applications, such as the synthesis of fluorescent Safirinium dyes through tandem Mannich–electrophilic amination reactions. These dyes have potential applications in bioimaging and sensing (Sączewski et al., 2021).

Thermostabilizers in Material Science : In material science, derivatives of this compound are synthesized for use as thermostabilizers in polypropylene. This application highlights its significance in enhancing the durability and lifespan of polymeric materials (Aghamali̇yev et al., 2018).

CO2 Capture and Sequestration : It is also utilized in the development of new ionic liquids for CO2 capture, demonstrating its role in environmental sustainability and greenhouse gas reduction (Bates et al., 2002).

Mecanismo De Acción

Target of Action

These can include enzymes, receptors, and other proteins, depending on the specific structure of the compound .

Mode of Action

Oxazole derivatives can act as agonists or antagonists at their targets, modulating their activity and resulting in various biological effects .

Biochemical Pathways

Oxazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

In general, the pharmacokinetics of a compound depend on its chemical structure and can be influenced by factors such as its solubility, stability, and metabolism .

Result of Action

Oxazole derivatives can have a variety of effects depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of “4-Isopropyloxazol-2-amine” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .

Propiedades

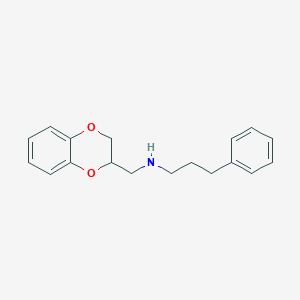

IUPAC Name |

4-propan-2-yl-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOHEPKTAHGOHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=COC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2475103.png)

![1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine](/img/no-structure.png)

![5-Benzyl-2-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2475111.png)

![2-(4-Fluorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2475113.png)

![2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2475120.png)